molecular formula C10H13NS B181132 2-(3-Methylphenyl)-1,3-thiazolidine CAS No. 75808-94-5

2-(3-Methylphenyl)-1,3-thiazolidine

Cat. No. B181132
CAS RN: 75808-94-5
M. Wt: 179.28 g/mol
InChI Key: XGRWDOHURTVHMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(3-Methylphenyl)-1,3-thiazolidine” is a compound that contains a thiazolidine core, which is a five-membered ring containing one sulfur atom, one nitrogen atom, and three carbon atoms. It also has a 3-methylphenyl group attached to the 2-position of the thiazolidine ring .


Molecular Structure Analysis

The molecular structure of “2-(3-Methylphenyl)-1,3-thiazolidine” would consist of a five-membered thiazolidine ring substituted at the 2-position with a 3-methylphenyl group .


Chemical Reactions Analysis

Thiazolidines, in general, can participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, and they can undergo ring-opening reactions under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “2-(3-Methylphenyl)-1,3-thiazolidine” would depend on factors like its purity and the conditions under which it’s stored. Without specific data, we can predict that it would likely be a solid at room temperature, and it would likely be soluble in common organic solvents .

Scientific Research Applications

Optical and Electronic Properties

  • Linear and Nonlinear Optical Responses : The compound 2-thioxo-3-N,(4-methylphenyl) thiazolidine-4-one, a related compound, shows promising results in both experimental and theoretical studies for optoelectronic device applications. Its optical gap energy is calculated to be around 3.91 eV, indicating potential use in optoelectronics (Baroudi et al., 2020).

Crystal Structure and Synthesis

  • Crystal Structure Analysis : Research on compounds like 2-(4-bromophenyl)-3-(4-methylphenyl)-1,3-thiazolidin-4-one provides insights into their crystal structures, which is crucial for understanding their physical and chemical properties (Iyengar et al., 2005).

  • Molecular Interactions and Structure : The title compound 3-(3-Methylphenyl)-2-thioxo-1,3-thiazolidin-4-one demonstrates interactions like C—H⋯π and C=O⋯π in its crystal structure, influencing its stability and reactivity (Shahwar et al., 2009).

Biological and Pharmacological Potential

  • Antitumor and Antioxidant Activities : Thiazolidine derivatives, including 1,3-thiazolidine, have been synthesized with demonstrated antitumor and antioxidant activities. These compounds show promise in therapeutic applications, particularly in treating cancer (Aly et al., 2012).

  • Antimicrobial Activity : Synthesis and evaluation of 4-thiazolidinones derivatives from chalcone indicate that some of these compounds exhibit significant antibacterial and antifungal activities, pointing towards their potential use as antimicrobial agents (Patel & Patel, 2017).

  • Potential Antitumor Agents in Renal Cell Adenocarcinoma : Novel 2,3‑disubstituted 1,3‑thiazolidin‑4‑one derivatives have shown significant antiproliferative activity against human renal cell adenocarcinoma cells. These findings highlight their potential as antitumor agents (Gawrońska-Grzywacz et al., 2018).

Safety And Hazards

The safety and hazards associated with a compound depend on factors like its reactivity, toxicity, and handling procedures. Without specific information, it’s hard to provide a detailed safety profile .

properties

IUPAC Name

2-(3-methylphenyl)-1,3-thiazolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NS/c1-8-3-2-4-9(7-8)10-11-5-6-12-10/h2-4,7,10-11H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGRWDOHURTVHMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2NCCS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60902637
Record name NoName_3176
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60902637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(m-Tolyl)thiazolidine

CAS RN

75808-94-5
Record name Thiazolidine, 2-(m-tolyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075808945
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Methylphenyl)-1,3-thiazolidine
Reactant of Route 2
2-(3-Methylphenyl)-1,3-thiazolidine
Reactant of Route 3
2-(3-Methylphenyl)-1,3-thiazolidine
Reactant of Route 4
2-(3-Methylphenyl)-1,3-thiazolidine
Reactant of Route 5
2-(3-Methylphenyl)-1,3-thiazolidine
Reactant of Route 6
2-(3-Methylphenyl)-1,3-thiazolidine

Citations

For This Compound
1
Citations
NCT Tavares, CT Neves, BF Milne, D Murtinho… - Journal of …, 2018 - Elsevier
A library of new chiral thiazolidines was prepared starting from l-cysteine and d-penicillamine in a simple, one-step procedure. 2-Arylthiazolidines were obtained, as diastereoisomeric …
Number of citations: 4 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.